

# Dilevalol's Market Withdrawal: A Technical Review of the Underlying Hepatotoxicity

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## Compound of Interest

Compound Name: *Dilevalol*

Cat. No.: *B1630385*

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Kenilworth, NJ – August 9, 1990 – Schering-Plough Corporation today announced the withdrawal of its antihypertensive agent, **dilevalol** (Unicard), from the market and the discontinuation of its worldwide registration program.<sup>[1]</sup> The decision was prompted by accumulating evidence of drug-induced liver injury, a significant safety concern that emerged during post-marketing surveillance and late-phase clinical trials. This in-depth guide provides a technical analysis of the history of **dilevalol**'s withdrawal for researchers, scientists, and drug development professionals, detailing the available clinical data, experimental protocols, and the pharmacological underpinnings of its therapeutic action and subsequent safety concerns.

**Dilevalol**, the R,R-stereoisomer of labetalol, was developed as a novel antihypertensive agent with a unique dual mechanism of action: non-selective beta-adrenergic blockade and selective beta-2-adrenergic receptor agonism.<sup>[2][3]</sup> This profile was intended to provide effective blood pressure control through vasodilation without the reflex tachycardia often associated with other vasodilators.<sup>[2]</sup> Clinical trials had demonstrated its efficacy to be comparable to or greater than other established antihypertensives of the time, including beta-blockers like atenolol and propranolol, ACE inhibitors such as captopril, and the calcium channel blocker nifedipine.<sup>[2][4]</sup>

## The Emergence of Hepatotoxicity: Clinical Evidence

The initial clinical trial program for **dilevalol**, involving over 2,000 patients, suggested a favorable safety profile with common adverse effects being fatigue (2.5%), nausea (1.9%), headache (1.8%), and dizziness (1.7%).<sup>[4]</sup> However, the post-marketing phase and a Phase IV trial conducted in Portugal brought to light a concerning incidence of hepatotoxicity.

By the time of its withdrawal, a total of 17 cases of liver toxicity had been reported to Schering-Plough out of more than 176,000 patients treated with the drug.<sup>[1]</sup> While the absolute number was small, the nature and potential severity of the reactions were significant.

## Quantitative Data Summary

Details regarding the specific clinical parameters of the reported hepatotoxicity cases are not extensively available in published literature. The following table summarizes the key figures related to the withdrawal of **dilevalol**.

Parameter	Value	Source
Total Reported Cases of Liver Toxicity	17	<sup>[1]</sup>
Total Patients Treated Worldwide	>176,000	<sup>[1]</sup>
Primary Reason for Withdrawal	Increasing incidence of hepatotoxicity	<sup>[1]</sup>
Markets Where Dilevalol was Launched	Japan and Portugal	<sup>[1]</sup>
Year of Withdrawal	1990	<sup>[1]</sup>

While specific patient data is scarce, case reports of liver injury associated with labetalol, of which **dilevalol** is an isomer, often describe a hepatocellular pattern of injury with significant elevations in serum aminotransferases (ALT and AST).<sup>[5][6][7]</sup> The latency to onset of liver injury with labetalol has been reported to be between 4 and 16 weeks.<sup>[5]</sup> One case report of labetalol-induced hepatotoxicity in a pregnant woman documented ALT levels of 206 U/L and AST levels of 524 U/L.<sup>[6][7]</sup>

## Experimental Protocols

Detailed experimental protocols from the large-scale clinical trials of **dilevalol** are not readily accessible. However, summaries of the trial designs have been published. Furthermore, a key experimental protocol investigating the potential immunological basis of **dilevalol**-induced liver injury has been described.

## Clinical Trial Design Overview

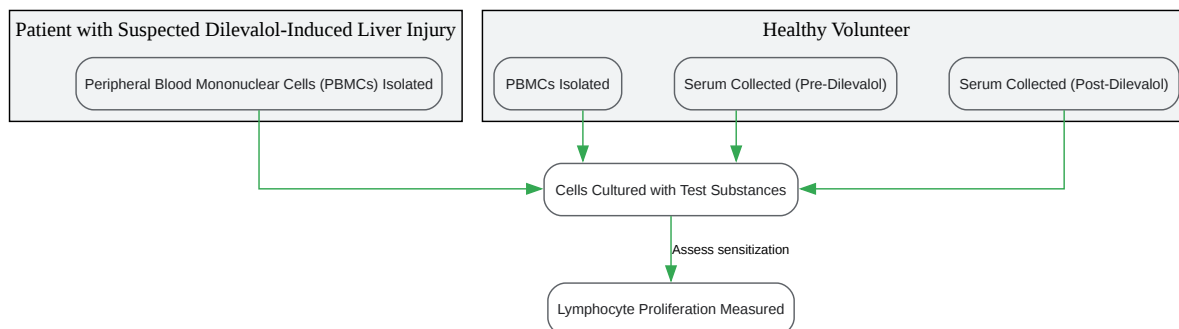
The clinical development program for **dilevalol** included a series of randomized, double-blind, comparative trials.

- **Patient Population:** Patients with mild, moderate, and severe essential hypertension were enrolled in various studies.
- **Comparators:** **Dilevalol** was compared against placebo and several active drugs, including atenolol, propranolol, metoprolol, captopril, and nifedipine.[\[2\]](#)[\[4\]](#)
- **Dosage:** Oral doses of **dilevalol** typically ranged from 200 mg to 800 mg once daily, with doses up to 1600 mg daily being investigated.[\[4\]](#)[\[8\]](#)
- **Duration:** Treatment duration in these trials ranged from four weeks to one year.[\[4\]](#)
- **Efficacy Endpoints:** The primary efficacy endpoint was the reduction in supine and standing systolic and diastolic blood pressure.
- **Safety Monitoring:** Safety assessments included the recording of adverse events and monitoring of laboratory parameters, including liver function tests.

## Investigation of Immune-Mediated Hepatotoxicity

A study investigating a case of **dilevalol**-induced liver injury employed a Lymphocyte Transformation Test (LTT) to explore the possibility of an immune-mediated mechanism.

Experimental Workflow: Lymphocyte Transformation Test



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Caption: Workflow for the Lymphocyte Transformation Test.

The protocol involved the following steps:

- Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs were isolated from the patient with suspected **dilevalol**-induced liver injury and from a healthy control subject.
- Preparation of Test Sera: Serum samples were collected from a healthy volunteer before and after the intake of **dilevalol**. This was done to present **dilevalol** and its metabolites in a more physiologically relevant context.
- Cell Culture: The patient's and the healthy subject's PBMCs were cultured in the presence of:
  - A solution of **dilevalol**.
  - Serum from the volunteer collected before **dilevalol** intake.
  - Serum from the volunteer collected after **dilevalol** intake.

- **Measurement of Lymphocyte Proliferation:** Lymphocyte proliferation was assessed to determine if the patient's immune cells were sensitized to **dilevalol** or its metabolites.

The results of this study showed a significant proliferative response of the patient's lymphocytes when exposed to the serum containing **dilevalol** metabolites, suggesting an immunological basis for the liver injury.

## Signaling Pathways and Mechanism of Action

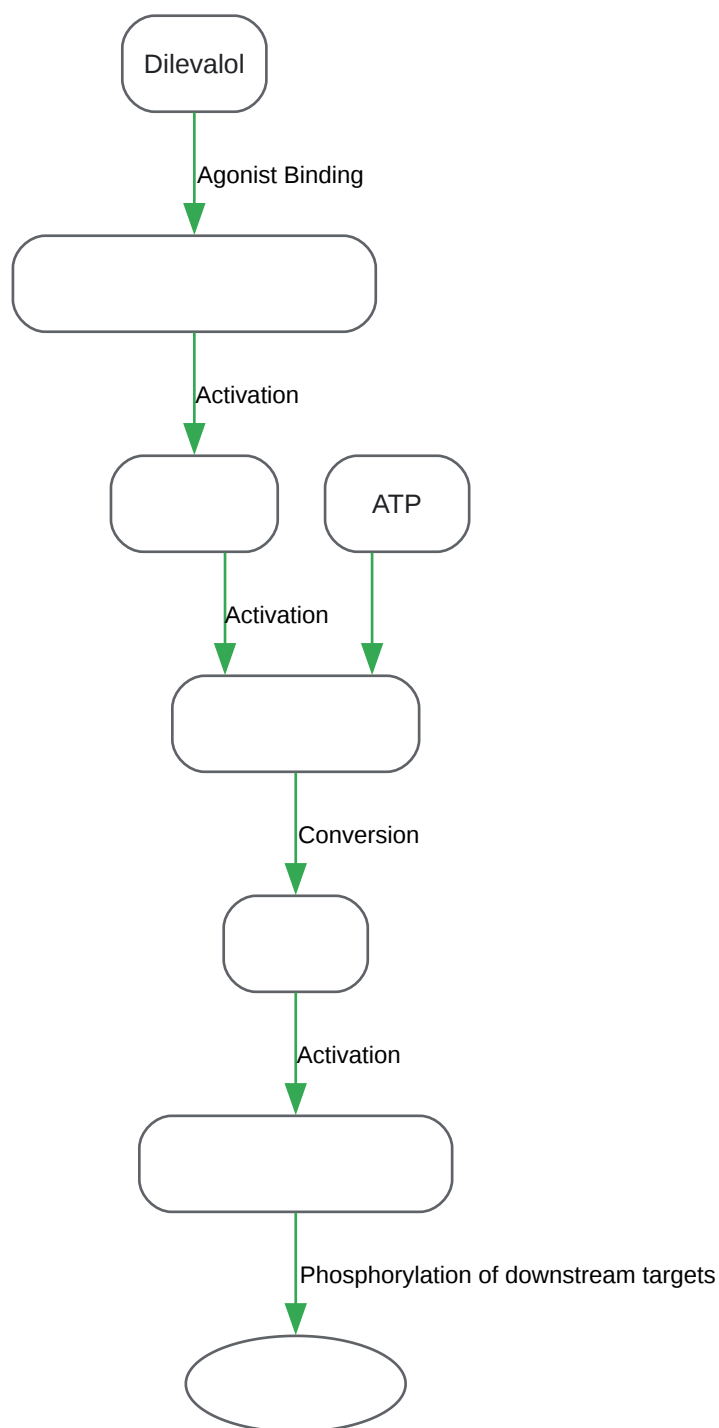
**Dilevalol**'s therapeutic effect is based on its interaction with adrenergic receptors. Its withdrawal due to hepatotoxicity highlights the importance of understanding the full spectrum of a drug's pharmacological activity.

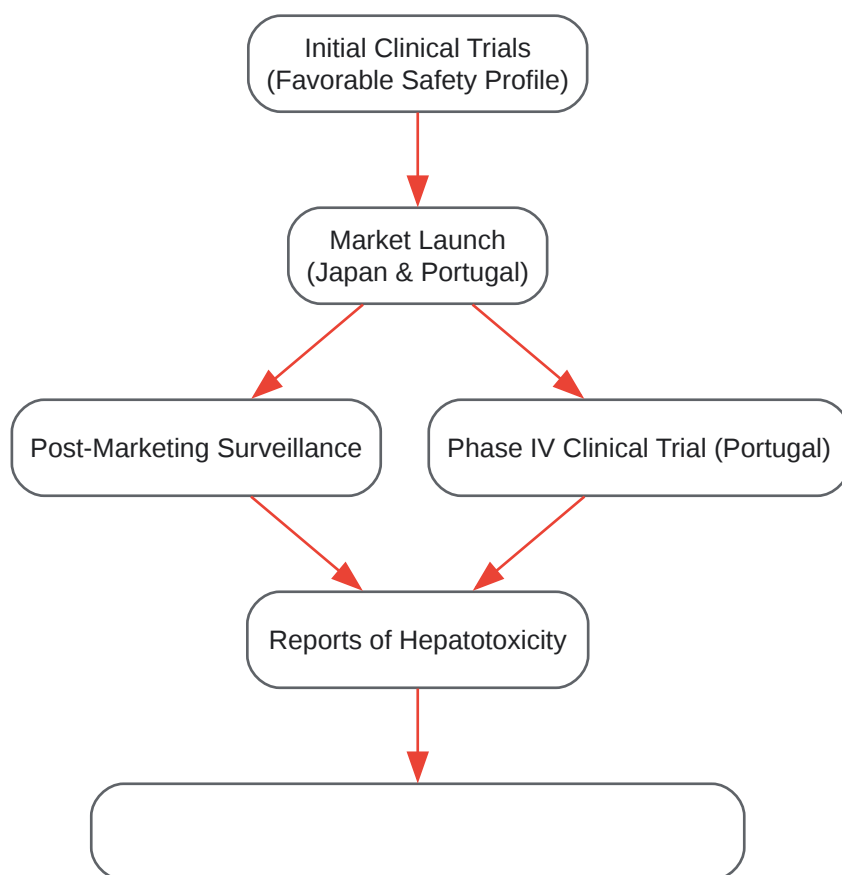
## Antihypertensive Mechanism of Action

**Dilevalol**'s primary mechanism of action involves two key pathways:

- **Non-selective Beta-Adrenergic Blockade:** **Dilevalol** blocks beta-1 and beta-2 adrenergic receptors. Blockade of beta-1 receptors in the heart reduces heart rate and cardiac output, contributing to the antihypertensive effect.
- **Selective Beta-2-Adrenergic Agonism:** Unlike most beta-blockers, **dilevalol** acts as an agonist at beta-2 adrenergic receptors in the peripheral vasculature. This leads to vasodilation and a reduction in systemic vascular resistance, which is the main mechanism of its antihypertensive action.

Signaling Pathway of **Dilevalol** at the Beta-2 Adrenergic Receptor





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